molecular formula C10H14FNO B3043928 2-Butoxy-4-fluoroaniline CAS No. 954267-65-3

2-Butoxy-4-fluoroaniline

Cat. No.: B3043928
CAS No.: 954267-65-3
M. Wt: 183.22 g/mol
InChI Key: BRBGPFHVWLPCEN-UHFFFAOYSA-N
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Description

2-Butoxy-4-fluoroaniline is an organofluorine compound with the molecular formula C10H14FNO It is a derivative of aniline, where the hydrogen atoms in the aniline ring are substituted by butoxy and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butoxy-4-fluoroaniline typically involves the reaction of 4-fluoroaniline with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitro or quinone derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the butoxy or fluoro groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are commonly employed.

Major Products:

    Oxidation: Nitro or quinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the butoxy or fluoro groups.

Scientific Research Applications

2-Butoxy-4-fluoroaniline is extensively used in scientific research due to its diverse applications:

    Chemistry: It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.

    Biology: The compound is used in the development of biochemical assays and as a probe in molecular biology studies.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Butoxy-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its fluoro and butoxy groups contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    4-Fluoroaniline: A simpler analogue with only a fluoro group attached to the aniline ring.

    2-Butoxy-4-chloroaniline: Similar structure but with a chloro group instead of a fluoro group.

    2-Butoxy-4-nitroaniline: Contains a nitro group instead of a fluoro group.

Uniqueness: 2-Butoxy-4-fluoroaniline is unique due to the presence of both butoxy and fluoro groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of complex molecules and enhances its utility in various applications.

Properties

IUPAC Name

2-butoxy-4-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-2-3-6-13-10-7-8(11)4-5-9(10)12/h4-5,7H,2-3,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBGPFHVWLPCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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